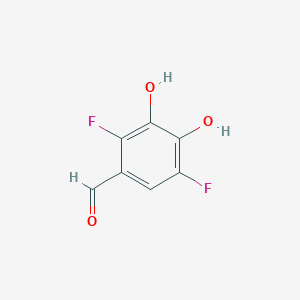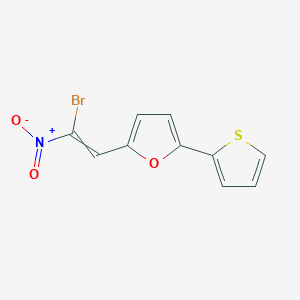![molecular formula C19H40OSi B12629423 Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane CAS No. 917871-05-7](/img/structure/B12629423.png)
Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane is an organic compound that features a tert-butyl group, a butylnon-1-en-1-yl group, and a dimethylsilane moiety
Méthodes De Préparation
The synthesis of tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol or alkoxide under basic conditions. The reaction is usually carried out in an inert solvent such as methylene chloride, with imidazole or another base to facilitate the formation of the silyl ether .
Analyse Des Réactions Chimiques
Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane is used in various scientific research applications:
Chemistry: It serves as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is a precursor to compounds with potential therapeutic effects, such as anticancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane involves its role as a protecting group in organic synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance, protecting the functional group from unwanted reactions. The compound can be selectively deprotected under mild conditions, allowing for the controlled synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane include:
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
(3-Bromopropoxy)-tert-butyldimethylsilane: Used to introduce propanol functionality to pharmaceuticals.
tert-Butyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)dimethylsilane: Used in various organic synthesis applications
These compounds share similar structural features and reactivity patterns but differ in their specific applications and functional groups.
Propriétés
Numéro CAS |
917871-05-7 |
|---|---|
Formule moléculaire |
C19H40OSi |
Poids moléculaire |
312.6 g/mol |
Nom IUPAC |
tert-butyl-(3-butylnon-1-enoxy)-dimethylsilane |
InChI |
InChI=1S/C19H40OSi/c1-8-10-12-13-15-18(14-11-9-2)16-17-20-21(6,7)19(3,4)5/h16-18H,8-15H2,1-7H3 |
Clé InChI |
WDDIRAHTAUCJLC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)C=CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


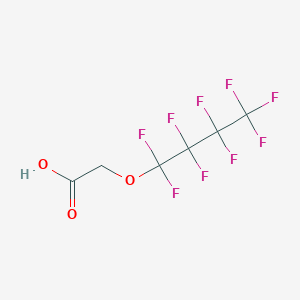
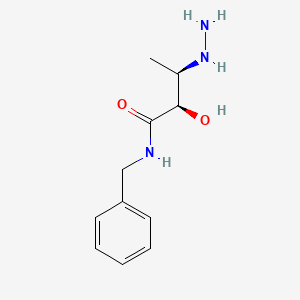

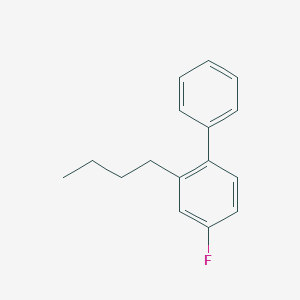

![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2-[(Methylamino)(pentafluorophenyl)methyl]phenol](/img/structure/B12629377.png)
methanone](/img/structure/B12629385.png)

![2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine)](/img/structure/B12629394.png)
![[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12629409.png)
